![molecular formula C10H10N4S B1517039 4-(Benzylthio)-1,3,5-triazin-2-amine CAS No. 212264-29-4](/img/structure/B1517039.png)
4-(Benzylthio)-1,3,5-triazin-2-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,3,5-triazine ring, which is a heterocyclic ring. The benzylthio group would provide an aromatic character to the molecule, while the amine group could participate in hydrogen bonding .Chemical Reactions Analysis
As a compound containing an amine group, it could potentially undergo reactions typical of amines, such as protonation, alkylation, or acylation. The benzylthio group could potentially undergo oxidation reactions .Scientific Research Applications
Antimicrobial Activities
Compounds with triazine derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, new substituted 1,3,5-triazine derivatives showed significant antimicrobial activity against Gram-positive and Gram-negative strains. This suggests the potential for 4-(Benzylthio)-1,3,5-triazin-2-amine and related compounds to serve as bases for developing new antimicrobial agents (Malik & Patel, 2017).
Sensing Applications
The synthesis of luminescent covalent-organic polymers (COPs) involving triazine derivatives indicates their potential in sensing applications, particularly for detecting nitroaromatic explosives and small organic molecules. Such materials, due to their high surface area and selectivity, can be utilized in sensitive detection mechanisms for security and environmental monitoring (Xiang & Cao, 2012).
Catalysis and Organic Synthesis
Triazine derivatives are also involved in catalytic and synthetic applications. A study demonstrated the copper-catalyzed tandem reactions of 2-amine-[1,3,5]triazines with nitriles, leading to the synthesis of novel triazolo[1,5-a][1,3,5]triazines. This showcases the utility of triazine compounds in facilitating diverse organic transformations, potentially including those involving 4-(Benzylthio)-1,3,5-triazin-2-amine (Zhang et al., 2019).
Material Science
In material science, triazine derivatives have been used to synthesize novel materials with specific properties. For example, the strategic design and functionalization of luminescent metal-organic frameworks (MOFs) incorporating triazine structures for selective gas/vapor sorption and sensing demonstrate the compound's versatility in material applications. This indicates potential research avenues for 4-(Benzylthio)-1,3,5-triazin-2-amine in developing new materials with unique properties (Das & Mandal, 2018).
properties
IUPAC Name |
4-benzylsulfanyl-1,3,5-triazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S/c11-9-12-7-13-10(14-9)15-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUGQVVHNVVMIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzylthio)-1,3,5-triazin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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